Diethyl (2-nitro-1-phenylethenyl)phosphonate
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Overview
Description
Diethyl (2-nitro-1-phenylethenyl)phosphonate is an organophosphorus compound with the molecular formula C12H18NO5P It is characterized by the presence of a phosphonate group attached to a nitro-phenylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-nitro-1-phenylethenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable nitro-phenylethenyl precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide under mild conditions to form the desired phosphonate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-nitro-1-phenylethenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, bases like sodium hydride or potassium carbonate.
Major Products Formed:
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-nitro-1-phenylethenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Industry: Used in the development of agrochemicals and flame retardants due to its stability and reactivity.
Mechanism of Action
The mechanism of action of diethyl (2-nitro-1-phenylethenyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, making it a potent inhibitor of enzymes that hydrolyze phosphate esters. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its natural substrate .
Comparison with Similar Compounds
- Diethyl (2-oxo-2-phenylethenyl)phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
- Diethyl (2-nitro-1-phenylethyl)phosphonate
Comparison: Diethyl (2-nitro-1-phenylethenyl)phosphonate is unique due to the presence of both a nitro group and a phenylethenyl moiety, which confer distinct reactivity and biological activity compared to other similar phosphonates. The nitro group can undergo reduction to form amines, while the phenylethenyl moiety provides a site for further functionalization .
Properties
CAS No. |
273210-90-5 |
---|---|
Molecular Formula |
C12H16NO5P |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
(1-diethoxyphosphoryl-2-nitroethenyl)benzene |
InChI |
InChI=1S/C12H16NO5P/c1-3-17-19(16,18-4-2)12(10-13(14)15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
FJOFMLFKQDTBLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C[N+](=O)[O-])C1=CC=CC=C1)OCC |
Origin of Product |
United States |
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